propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride
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Overview
Description
Propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring substituted with two chlorine atoms, an amino group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 2,5-dichlorobenzaldehyde derivative.
Esterification: The propanoate ester is formed by reacting the amino-furan intermediate with propanoic acid or its derivatives under acidic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ester group to an alcohol.
Substitution: The chlorine atoms on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce alcohols or dechlorinated derivatives.
Scientific Research Applications
Propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group and the furan ring are likely to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2,5-dichlorofuran-3-yl)propanoic acid: Similar structure but lacks the propyl ester group.
2,5-Dichlorofuran-3-carboxylic acid: Contains the furan ring with chlorine substitutions but lacks the amino and propanoate groups.
3-(2,5-Dichlorofuran-3-yl)propanoic acid: Similar structure but lacks the amino group.
Uniqueness
Propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the amino group and the propanoate ester makes it a versatile compound for various applications.
Properties
CAS No. |
2742653-05-8 |
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Molecular Formula |
C10H14Cl3NO3 |
Molecular Weight |
302.6 |
Purity |
95 |
Origin of Product |
United States |
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